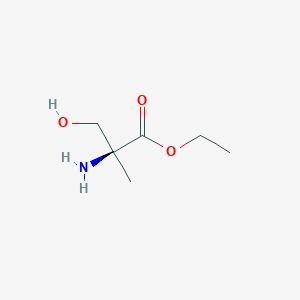

Ethyl 2-methyl-L-serinate

Description

Overview of Serine Ester Derivatives in Synthetic Chemistry

Serine ester derivatives are versatile intermediates in organic synthesis, prized for their utility as chiral building blocks. researchgate.netguidechem.comlookchem.com The esterification of serine, such as the formation of methyl or ethyl esters, protects the carboxylic acid functionality, allowing for selective reactions at the amino and hydroxyl groups. researchgate.netorgsyn.org These derivatives are employed in the synthesis of a wide array of complex molecules, including other amino acids, pharmaceutical agents, and natural products. researchgate.nettandfonline.com For instance, L-serine methyl ester has been utilized in the synthesis of selenoamino acids and as a precursor for developing novel materials for drug delivery systems. researchgate.nettandfonline.com The presence of the hydroxyl group in serine esters also allows for further functionalization, expanding their synthetic utility.

Stereochemical Significance of Chiral Amino Acid Esters

The stereochemistry of amino acid esters is of paramount importance in biological and pharmaceutical sciences. The "L" configuration of naturally occurring amino acids is crucial for their role in proteins and as signaling molecules. nih.govnih.gov This chirality is conserved in their ester derivatives, making them essential for the synthesis of enantiomerically pure molecules that can interact specifically with biological targets. guidechem.comenamine.net The introduction of an additional stereocenter, such as the α-methyl group in Ethyl 2-methyl-L-serinate, further defines the molecule's three-dimensional shape, which can significantly influence the conformational properties and biological activity of peptides and other molecules into which it is incorporated. organic-chemistry.org The precise control of stereochemistry is a key challenge and a major focus in the synthesis of these compounds, often employing asymmetric catalysis or chiral auxiliaries to achieve high levels of stereoselectivity. nih.govd-nb.info

Contemporary Research Trajectories for this compound

While direct research on this compound is not extensively documented in publicly available literature, the research trajectories for its close analog, (S)-α-methyl-serine methyl ester, provide strong indications of its potential applications. Research has focused on the enantioselective synthesis of α-methyl-α-amino acids as they are valuable components for creating peptides with enhanced stability and specific secondary structures. tandfonline.com For example, (S)-α-methyl-serine is considered a potential building block for stabilizing C-terminal α-helices in peptides. tandfonline.com

The synthesis of these non-natural amino acids often involves sophisticated methods like asymmetric Michael α-amination to ensure high stereochemical purity. tandfonline.com One reported synthesis of (S)-α-methyl-serine methyl ester hydrochloride achieved an 86% yield in the final hydrogenation step. tandfonline.com It is reasonable to infer that similar synthetic strategies could be applied to produce this compound by utilizing ethanol (B145695) instead of methanol (B129727) in the esterification process.

Future research on this compound is likely to explore its incorporation into peptides to study the resulting conformational changes and biological activities. Its potential use in the development of novel therapeutic agents, following the path of other α-methylated amino acids, is a significant area for investigation. google.com The unique steric and electronic properties conferred by the α-methyl and ethyl ester groups may lead to the discovery of peptides with improved pharmacological profiles.

Data Tables

Table 1: Properties of Serine Ester Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| L-Serine methyl ester | 2788-84-3 | C4H9NO3 | 119.12 | lookchem.comchemicalbook.com |

| Ethyl L-serinate | 4117-31-1 | C5H11NO3 | 133.15 | nih.gov |

| This compound | 78843-72-8 | C6H13NO3 | 147.174 | lookchem.com |

| (S)-α-methyl-serine methyl ester hydrochloride | Not explicitly found | C5H12ClNO3 | 169.61 | tandfonline.com |

Note: Data for (S)-α-methyl-serine methyl ester hydrochloride is calculated based on the provided structure.

Table 2: Research Findings on the Synthesis of α-Methyl-Serine Derivatives

| Starting Material | Key Reagent/Catalyst | Product | Yield | Key Finding | Reference |

| 2-methyl-3-((4-(trifluoromethyl)benzyl)oxy)propanal | D-3-(1-Naphthyl)-alanine derivative catalyst | (S)-α-methyl-serine methyl ester hydrochloride | 32.7% over 6 steps | Highly efficient and enantioselective synthesis via asymmetric Michael α-amination. | tandfonline.com |

| Bis(lactim) ether of cyclo-(L-Val-DL-Ala) | Butyllithium (B86547), Chloromethyl benzyl (B1604629) ether | (R)-(-)-α-Methylserine | Not specified for final product | Enantioselective synthesis providing the uncommon amino acid in enantiomerically pure form. | d-nb.info |

| Weinreb amide of 2-methyl-2-propenoic acid | Sharpless asymmetric dihydroxylation | Enantiomerically pure (S)- and (R)-α-methylserines | Not specified | A stereodivergent synthetic route for multigram scale synthesis. | researchgate.net |

Structure

3D Structure

Properties

CAS No. |

78843-72-8 |

|---|---|

Molecular Formula |

C6H13NO3 |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

ethyl (2S)-2-amino-3-hydroxy-2-methylpropanoate |

InChI |

InChI=1S/C6H13NO3/c1-3-10-5(9)6(2,7)4-8/h8H,3-4,7H2,1-2H3/t6-/m0/s1 |

InChI Key |

CNEDDRUCVRVZRM-LURJTMIESA-N |

SMILES |

CCOC(=O)C(C)(CO)N |

Isomeric SMILES |

CCOC(=O)[C@](C)(CO)N |

Canonical SMILES |

CCOC(=O)C(C)(CO)N |

sequence |

X |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Methyl L Serinate and Analogous Serine Esters

Direct Esterification and Derivative Formation

The initial steps in many synthetic routes toward serine ester derivatives involve the formation of the ester and the protection of reactive functional groups.

Esterification of L-Serine and its Salts

Direct esterification of L-serine is a fundamental transformation to produce serine esters. The most common method is the Fischer esterification, where L-serine is treated with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a strong acid catalyst. Thionyl chloride (SOCl₂) is frequently used as it reacts with the alcohol to form HCl in situ, which then catalyzes the esterification. This process yields the corresponding serine ester hydrochloride salt. google.comgoogle.com For instance, L-serine reacts with methanol and SOCl₂ at reflux to produce L-serine methyl ester hydrochloride. google.com An alternative approach involves first preparing N-protected L-serine, such as N-Boc-L-serine, which can then be esterified under basic conditions using an alkyl halide like methyl iodide with potassium carbonate. orgsyn.org

| Starting Material | Reagents | Product | Notes | Reference(s) |

| L-Serine | Methanol, Thionyl Chloride | L-Serine methyl ester hydrochloride | Reaction heated to 35-40°C for 24-48 hours. | google.com |

| L-Serine | Methanol, Acetyl Chloride | L-Serine methyl ester hydrochloride | HCl is formed in situ to catalyze the reaction at reflux. | orgsyn.org |

| N-Boc-L-Serine | Methyl iodide, Potassium Carbonate | N-Boc-L-serine methyl ester | Reaction performed in dimethylformamide (DMF) at 0°C to room temperature. | orgsyn.org |

| L-Serine | Benzyl (B1604629) Alcohol, HCl | L-Serine benzyl ester hydrochloride | Reaction proceeds under reflux conditions. |

Protection Strategies for Amine and Hydroxyl Groups (e.g., N-Boc, TBS)

Given the multiple reactive sites in serine (amine, hydroxyl, and carboxylic acid groups), the use of protecting groups is essential for achieving regioselectivity in subsequent reactions.

The amine group is most commonly protected with the tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the serine ester hydrochloride with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like triethylamine. beilstein-journals.org The Boc group is valued for its stability under a wide range of conditions but can be easily removed with mild acid, making it orthogonal to other protecting groups like Fmoc (base-labile) and Cbz (removed by hydrogenolysis). total-synthesis.com

The hydroxyl group can be protected with a variety of reagents. A common choice is the tert-butyldimethylsilyl (TBS) group, which forms a silyl (B83357) ether. This protection is accomplished by reacting the N-protected serine ester with TBS-Cl in the presence of a base such as triethylamine. nih.gov

In some strategies, both the amine and hydroxyl groups are protected simultaneously by forming a five-membered cyclic N,O-acetal. For example, N-Boc-serine methyl ester can be reacted with 2,2-dimethoxypropane (B42991) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) to form a stable oxazolidine (B1195125) derivative, often referred to as a Garner's aldehyde precursor. orgsyn.orgbeilstein-journals.org

| Functional Group | Protecting Group | Reagents | Key Features | Reference(s) |

| Amine | N-Boc (tert-butyloxycarbonyl) | (Boc)₂O, Base (e.g., Et₃N, NaHCO₃) | Stable to base and nucleophiles; removed with acid. | orgsyn.orgbeilstein-journals.orgnih.gov |

| Amine | N-Cbz (Benzyloxycarbonyl) | Cbz-Cl, Base | Removed by hydrogenolysis. | jst.go.jp |

| Hydroxyl | O-TBS (tert-butyldimethylsilyl) | TBS-Cl, Base (e.g., Et₃N) | Forms a stable silyl ether; removed with fluoride (B91410) ions. | nih.gov |

| Hydroxyl | O-Benzyl (Bn) | Benzyl bromide, Base (e.g., NaH) | Stable protecting group. | nih.gov |

| Amine & Hydroxyl | Isopropylidene (Acetonide) | 2,2-Dimethoxypropane, Acid catalyst | Protects both groups simultaneously in a cyclic N,O-acetal. | orgsyn.orgbeilstein-journals.org |

Asymmetric Synthesis Approaches Utilizing Serinate Scaffolds

To install the α-methyl group with high stereocontrol, various asymmetric synthesis strategies have been developed that utilize chiral serine-derived scaffolds.

Diastereoselective Alkylation Reactions of Serine Equivalents

A powerful method for synthesizing α-alkyl-α-amino acids involves the diastereoselective alkylation of a chiral serine equivalent. In this approach, a protected serine ester is converted into a rigid, bicyclic N,O-acetal. nih.govunav.edu Deprotonation of the α-carbon with a strong base generates a highly pyramidalized enolate intermediate. nih.govunav.edu Subsequent alkylation, for example with methyl iodide, proceeds with a very high degree of diastereoselectivity, occurring with retention of the original configuration. acs.orgnih.gov Theoretical studies have shown that this high fidelity is due to the sterically constrained structure of the bicyclic enolate, which directs the electrophile to attack from the less hindered face. unav.eduacs.org The role of the countercation (e.g., lithium or potassium) has also been investigated, with both coordinating and non-coordinating cations leading to high stereoselectivity. acs.orgnih.gov After alkylation, acid hydrolysis removes the chiral auxiliary and protecting groups to yield the desired α-methyl serine derivative. nih.gov

| Serine Equivalent | Base | Alkylating Agent | Diastereomeric Ratio (d.r.) | Key Finding | Reference(s) |

| Bicyclic N,O-acetal from N-Boc-L-serine methyl ester | KHMDS | CH₃I | >99:1 | High degree of pyramidalization of the potassium enolate leads to retention of configuration. | nih.govunav.edu |

| Bicyclic N,O-acetal from serine | Lithium base | Benzyl Bromide | >99:1 | Coordinating lithium countercation facilitates alkylation with total retention of configuration. | acs.orgnih.gov |

Enantioselective Conversions Incorporating the Serinate Moiety

Enantioselective methods aim to create the chiral α-methyl center from a prochiral precursor using a chiral catalyst or auxiliary. One successful approach is the organocatalytic asymmetric Michael α-amination. In this strategy, a protected α-methyl aldehyde is reacted with an azodicarboxylate as the nitrogen source in the presence of a chiral organocatalyst, such as a derivative of the amino acid naphthylalanine. nih.govtandfonline.com This key step establishes the stereochemistry, leading to the synthesis of enantiomerically pure (S)-α-methyl-serine methyl ester hydrochloride after further transformations. nih.govtandfonline.comtandfonline.com

Another established method is the bis-lactim ether strategy. Here, a chiral auxiliary, such as L-valine, is used to form a heterocyclic intermediate. Metalation with butyllithium (B86547) followed by reaction with an electrophile, such as chloromethyl benzyl ether, proceeds with high diastereoselectivity (>95% d.e.). d-nb.info Subsequent hydrolysis cleaves the auxiliary, yielding the enantiomerically pure (R)-(+)-O-benzyl-α-methylserine methyl ester. d-nb.info

| Prochiral Substrate | Chiral Catalyst/Auxiliary | Reagents | Product | Enantiomeric Excess (ee) | Reference(s) |

| 2-methyl-3-((4-(trifluoromethyl)benzyl)oxy)propanal | D-3-(1-Naphthyl)-alanine derivative | Di-p-chlorobenzyl azodicarboxylate (DCAD) | (S)-α-methyl-serine methyl ester hydrochloride | >99% (after recrystallization) | nih.govtandfonline.com |

| Bis(lactim) ether of cyclo-(L-Val-DL-Ala) | L-Valine | n-BuLi, Chloromethyl benzyl ether | (R)-(+)-O-benzyl-α-methylserine methyl ester | Enantiomerically pure | d-nb.info |

| Weinreb amide of 2-methyl-2-propenoic acid | AD-mix α | Sharpless Asymmetric Dihydroxylation | (S)-methyl α-methylserinate | Not specified | researchgate.net |

Functional Group Transformations and Derivatizations

Once the core structure of Ethyl 2-methyl-L-serinate or its analogs is assembled, the functional groups can be further transformed to create diverse building blocks. A notable example involves the conversion of N,N-dibenzyl-α-methylserine methyl ester into a reactive β-lactone intermediate. organic-chemistry.orgnih.gov This transformation is achieved through saponification of the ester followed by lactonization. organic-chemistry.org The resulting Bn₂N-α-methylserine-β-lactone is a versatile electrophile that can undergo regioselective ring-opening with various nucleophiles, such as organocuprates, to afford a wide range of enantiopure α-methyl amino acids. organic-chemistry.orgacs.org This method allows for the introduction of diverse side chains at the β-position.

Other transformations include the reaction of serine esters with sulfonyl chlorides to produce N-sulfonated derivatives nih.gov or the palladium-catalyzed coupling of serine-derived thioesters with boronic acids to form peptidyl ketones. nih.gov

| Starting Material | Reagents | Transformation | Product | Application | Reference(s) |

| N,N-Dibenzyl-α-methylserine methyl ester | 1. NaOH (saponification) 2. HBTU (lactonization) | Ester to β-lactone | Bn₂N-α-methylserine-β-lactone | Synthesis of various α-methyl amino acids via ring-opening. | organic-chemistry.orgnih.govacs.org |

| N-Boc-O-TBS L-serine thiophenyl ester | E-1-pentadecenyl boronic acid, Pd catalyst, Cu(I) | Thioester to Ketone | N-Boc-O-TBS-3-keto-sphingosine | Key intermediate for the synthesis of (−)-D-erythro-sphingosine. | nih.gov |

| Methyl L-serinate hydrochloride | Aryl sulfonyl chlorides, Na₂CO₃ | N-Sulfonylation | N-((Aryl)sulfonyl)-L-serine methyl ester | Synthesis of potential TRPV4 ligands. | nih.gov |

| N-benzyl serine methyl ester | Pivaldehyde, Acid | Cyclization | Oxazolidine derivative | Intermediate in the synthesis of proteasome inhibitors. | uea.ac.uk |

Amide Coupling and Peptide Bond Formation

The formation of amide and peptide bonds is a cornerstone of organic and medicinal chemistry. Serine esters, including this compound, serve as crucial building blocks in these syntheses. Various strategies have been developed to facilitate the efficient and stereochemically controlled coupling of these esters with amines.

One innovative approach is the Serine Peptide Assembly (SPA), which operates without external reagents. nih.gov This method involves the reaction of serine residues with mildly activated C-terminal esters. nih.gov The proposed mechanism proceeds through an initial trans-esterification involving the serine hydroxyl group, followed by a spontaneous O-to-N acyl rearrangement to form the more stable amide bond. nih.govacs.org This technique has been successfully applied to preparative-scale segment condensations with no risk of racemization. nih.gov For instance, the treatment of a trifluoroethyl (TFE) activated ester of leucine (B10760876) with a seryl-phenylalanine ester resulted in the formation of a tripeptide in 66% yield after 48 hours at room temperature. nih.gov

Another significant strategy is the salicylaldehyde (B1680747) (SAL) ester-mediated ligation. In this method, a peptide segment with a C-terminal SAL ester reacts with another peptide presenting an N-terminal serine residue. pnas.org The reaction proceeds smoothly in a pyridine (B92270) acetate (B1210297) buffer, forming an N,O-benzylidene acetal-linked intermediate which is then converted to the natural peptide linkage. pnas.org This approach allows for the convergent synthesis of complex, unprotected peptides in nearly quantitative yields. pnas.org

Catalytic methods have also been developed to promote peptide bond formation from otherwise inert serine esters. Boronic acids, particularly those with an electron-withdrawing group at the para-position and a bromine atom at the ortho-position, have been identified as effective catalysts for the amidation of serine- and threonine-derived esters. thieme-connect.com

The synthesis of serinolamide A, a natural product, also utilizes amide coupling. The synthetic route involves the O-methylation of methyl (tert-butoxycarbonyl)-L-serinate, followed by reduction and protection steps, and finally amide coupling to construct the target molecule. mdpi.com

Reductive Amination Pathways

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In the context of serine esters, this pathway typically involves the conversion of the amino acid derivative into an aldehyde, which is then reacted with an amine in the presence of a reducing agent to form a new C-N bond.

A well-documented synthetic plan starts with optically pure protected D-serine to achieve the desired L-stereochemistry in the final product. mdpi.com The protected serine is first converted to a Weinreb–Nahm amide, which is subsequently reduced by lithium aluminum hydride (LiAlH₄) to afford the corresponding α-amino aldehyde. mdpi.com This aldehyde serves as a key intermediate for reductive amination. mdpi.com

The reductive amination of this serine-derived aldehyde is often assisted by a Lewis acid, such as titanium(IV) isopropoxide (Ti(OⁱPr)₄), with sodium cyanoborohydride acting as the reducing agent. mdpi.comresearchgate.net This process has been successfully applied with a range of primary amines and sulfonamides, yielding the corresponding protected 2,3-diaminopropanols in high yields. mdpi.comresearchgate.net The chirality of the starting D-serine is preserved throughout these synthetic steps. mdpi.comresearchgate.net

Table 1: Reductive Amination of a Serine-Derived Aldehyde Data sourced from research on the synthesis of 2,3-diaminopropanol intermediates. mdpi.comresearchgate.net

| Entry | Amine/Sulfonamide | Product | Yield |

|---|---|---|---|

| 1 | Benzylamine | N³-benzyl-N²-Fmoc-2,3-diaminopropanol | 92% |

| 2 | (S)-1-Phenylethylamine | N³-((S)-1-Phenylethyl)-N²-Fmoc-2,3-diaminopropanol | 90% |

| 3 | (R)-1-Phenylethylamine | N³-((R)-1-Phenylethyl)-N²-Fmoc-2,3-diaminopropanol | 91% |

| 4 | p-Toluenesulfonamide | N³-Tosyl-N²-Fmoc-2,3-diaminopropanol | 82% |

| 5 | 4-Nitrobenzenesulfonamide | N³-(4-Nitrobenzenesulfonyl)-N²-Fmoc-2,3-diaminopropanol | 85% |

The resulting diaminopropanols can then be oxidized under mild conditions to install the required carboxyl group, completing the synthesis of orthogonally protected 2,3-L-diaminopropanoic acid (L-Dap) methyl esters. mdpi.com

Formation of Cyclic Acetals and Oxazolines

The functional groups of serine esters provide a template for the synthesis of important heterocyclic structures like cyclic acetals and oxazolines. These rings are present in numerous natural products and are valuable synthetic intermediates. mdpi.comnih.gov

Oxazoline (B21484) Synthesis Oxazolines are commonly synthesized via the dehydrative cyclization of β-hydroxy amides, which can be derived from serine esters. mdpi.comnih.gov This transformation can be promoted by various reagents. For example, triflic acid (TfOH) in dichloroethane (DCE) at 80 °C has been shown to effectively promote the formation of 2-oxazolines from N-(2-hydroxyethyl)amides, with water as the only byproduct. mdpi.com Substrates derived from D-serine methyl ester are viable and deliver the desired oxazoline products in good to excellent yields. mdpi.com The mechanism involves the activation of the alcohol as a leaving group. mdpi.com

Another route involves the use of diethylaminosulfur trifluoride (DAST) or its analogues like XtalFluor-E. uzh.ch These reagents facilitate the cyclodehydration of serine-containing peptides to form [2,4']-fused 2-oxazoline units. uzh.ch The use of silyl-protected serine residues in the starting material can improve reaction yields, particularly when using DAST. uzh.ch

Cyclic Acetal Synthesis Cyclic acetals and ketals can be formed from serine derivatives to serve as protecting groups or as key structural elements for further transformations, such as in α-ketoacid-hydroxylamine (KAHA) ligations. thieme-connect.deethz.chthieme-connect.de The synthesis can start from L-serine ethyl ester, which is first protected, for example, with a tert-butyldimethylsilyl (TBS) group on the hydroxyl function. thieme-connect.dethieme-connect.de The resulting diol system, after further modifications, can be reacted with various aldehydes or ketones in the presence of an acid catalyst like p-toluenesulfonic acid or Indium(III) triflate (In(OTf)₃) to form the desired acetals or ketals. thieme-connect.dethieme-connect.de The stability of these cyclic structures varies; for instance, a cyclobutanone-derived ketal showed reasonable stability under standard solid-phase peptide synthesis (SPPS) cleavage conditions. thieme-connect.dethieme-connect.de

Catalytic Protocols in Serinate Chemistry

Catalysis offers efficient and selective pathways for the transformation of serine esters, minimizing waste and often proceeding under mild conditions. Both metal-based catalysts and biocatalysts have been employed to achieve a variety of synthetic goals.

Metal-Catalyzed Transformations (e.g., Molybdenum Dioxide Catalysis)

Metal catalysis plays a crucial role in modern organic synthesis. In serinate chemistry, molybdenum-based catalysts have emerged as particularly effective for specific transformations.

Molybdenum(VI) dioxide complexes are excellent catalysts for the dehydrative cyclization of serine and threonine derivatives to form oxazolines. nih.govchemrxiv.orgnih.gov The reaction is typically carried out in refluxing toluene, using a catalytic amount of the metal complex, and generates water as the sole byproduct, which is removed azeotropically. nih.govnih.gov The use of bis-(6-methylpicolinate) molybdenum (VI) dioxide, in particular, has been shown to be a robust and highly selective system. chemrxiv.org It is tolerant of many functional groups that are sensitive to more electrophilic dehydrating agents and can preserve stereochemistry at potentially epimerizable positions. nih.govchemrxiv.org

Table 2: Molybdenum-Catalyzed Cyclodehydration of a Serine Derivative Data sourced from research on Mo(VI) dioxide catalyst optimization. chemrxiv.org

| Entry | Catalyst System | Yield of Oxazoline | Yield of Dehydroalanine |

|---|---|---|---|

| 1 | MoO₂(acac)₂ | 24% | 39% |

| 2 | MoO₂(acac)₂ + Picolinic acid | 90% | 5% |

| 3 | MoO₂(acac)₂ + 6-Methylpicolinic acid | 95% | 2% |

| 4 | MoO₂(acac)₂ + 6-Bromopicolinic acid | 91% | 6% |

The mechanism is believed to proceed via activation of the amide rather than the alcohol. nih.gov This catalytic system has been applied to the synthesis of complex molecules, including thiopeptide antibiotics. chemrxiv.org Beyond cyclization, water-soluble molybdenum-α-amino acid complexes, including those with serine, have been synthesized and studied for their catalytic activity in other contexts. acs.org

Biocatalytic Synthesis of Serinate Derivatives

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and under mild conditions, offering a green alternative to traditional chemical methods.

Enzymes such as β-galactosidase from Escherichia coli have been used to catalyze the transgalactosylation of serine derivatives. nih.govresearchgate.net In these reactions, a galactose donor like ortho-nitrophenyl-β-D-galactoside (ONPG) or lactose (B1674315) is used to glycosylate a serine ester acceptor. nih.govresearchgate.net For instance, using ONPG as the donor, a 23.2% bioconversion yield of transgalactosylated N-carboxybenzyl L-serine benzyl ester was achieved in a heptane:buffer medium. nih.govresearchgate.net Molecular docking simulations suggest that the binding of serine derivatives to the enzyme's active site is a key factor influencing the reaction's success. nih.govresearchgate.net

Lipases are another class of enzymes employed in serinate chemistry. Immobilized Candida antarctica lipase (B570770) B (CAL-B), for example, is effective for the enzymatic esterification of L-serine to produce L-serine benzyl ester in a non-aqueous solvent like tert-butyl alcohol, achieving yields of 65-70%.

Furthermore, engineered heme proteins (P411 variants) have been developed to perform novel biocatalytic reactions, such as the intermolecular benzylic C-H amidation. nih.gov This allows for the conversion of feedstock aromatic compounds into chiral amides with excellent enantioselectivity using hydroxamate esters as nitrene precursors. nih.gov

Advanced Applications and Roles in Organic and Medicinal Chemistry

Ethyl 2-methyl-L-serinate as a Chiral Building Block

The stereochemically defined quaternary center of this compound makes it an important starting material for introducing chirality into synthetic targets. Its utility is primarily demonstrated through its more studied precursor, α-methylserine, and its corresponding methyl ester. These compounds are foundational for creating a variety of enantiomerically pure molecules.

Synthesis of Enantiopure α-Amino Acids

A prominent application of α-methylserine esters is in the enantiocontrolled synthesis of other α-methyl amino acids. A robust method involves the conversion of H₂N-α-Me-Ser-OMe (the methyl ester of α-methylserine) into a key intermediate, Bn₂N-α-methylserine-β-lactone. ebi.ac.uknih.gov The synthesis begins with the dibenzylation of the amino group, followed by saponification of the methyl ester to yield a carboxylic acid, which is then cyclized to form the highly reactive β-lactone. ebi.ac.uk

This β-lactone intermediate is then subjected to regioselective ring-opening reactions using various organocuprates derived from Grignard reagents. nih.govacs.org This process allows for the introduction of a wide array of substituents, including alkyl, aryl, and other functionalized groups, thereby generating a diverse library of enantiopure α-methyl amino acids in excellent yields. nih.govacs.org This method provides a versatile and efficient pathway to optically pure α-methyl amino acids, which are significant building blocks in bioorganic synthesis. nih.gov

| Reactant | Key Intermediate | Reagent | Product (α-Methyl Amino Acid) | Reference |

|---|---|---|---|---|

| H₂N-α-Me-Ser-OMe | Bn₂N-α-methylserine-β-lactone | Alkyl Grignard-derived organocuprates | α-Methyl-β-alkyl amino acids | ebi.ac.uknih.gov |

| H₂N-α-Me-Ser-OMe | Bn₂N-α-methylserine-β-lactone | Aryl Grignard-derived organocuprates | α-Methyl-β-aryl amino acids | nih.gov |

| H₂N-α-Me-Ser-OMe | Bn₂N-α-methylserine-β-lactone | Functionalized alkyl Grignard-derived organocuprates | Various functionalized α-methyl amino acids | nih.gov |

Construction of Complex Heterocyclic Systems

α-Methylserine is a precursor for the construction of unique heterocyclic structures found in natural products. Research has shown that the unusual 4-methyloxazoline moiety, a rare heterocyclic ring, has its biosynthetic origin in α-methylserine. acs.org In the biosynthesis of the nonribosomal peptides JBIR-34 and -35, an enzyme called FmoH synthesizes α-methylserine, which is then utilized by a nonribosomal peptide synthetase (FmoA3) to produce the 4-methyloxazoline ring via cyclization. acs.org

In synthetic chemistry, α-methylserine derivatives have been synthesized using heterocyclic intermediates. One enantioselective synthesis of (R)-(-)-α-methylserine employs a bis(lactim) ether of cyclo-(L-Val-DL-Ala), which is a pyrazine (B50134) derivative. nih.gov This heterocyclic compound serves as a chiral template that, after metalation and reaction with an electrophile, is hydrolyzed to release the enantiomerically pure α-methylserine methyl ester derivative. nih.gov

Preparation of Nucleic Acid Analogues with Chiral Backbones

While the direct application of this compound in the synthesis of nucleic acid analogues is not prominently documented, the underlying principle of using chiral amino acid building blocks to create modified nucleic acid backbones is well-established. Peptide Nucleic Acids (PNAs) are DNA/RNA analogues where the sugar-phosphate backbone is replaced by a polyamide chain, such as one made of N-(2-aminoethyl)glycine units. nih.govnih.gov

To introduce chirality and new functionalities into these systems, researchers have modified the PNA backbone with chiral moieties. nih.gov A notable example is the replacement of the standard achiral methylene (B1212753) carbonyl linker with a moiety derived from an α-amino acid. nih.gov Specifically, an L-serine derived linker has been synthesized and successfully incorporated into PNA oligomers. nih.gov This approach introduces a chiral center into the PNA structure, demonstrating how amino acid derivatives can serve as building blocks for chiral nucleic acid analogues. nih.gov This strategy influences the binding properties and selectivity of the resulting PNA for its DNA or RNA complement. nih.gov

Intermediates for Biologically Active Compounds

Derivatives of α-methylserine are crucial intermediates in the synthesis of compounds with significant biological activity. The incorporation of α-methyl amino acids into peptides is a key strategy for developing peptidomimetics with enhanced properties. nih.gov The α-methyl group provides conformational constraints and shields the adjacent peptide bond from enzymatic cleavage, resulting in molecules with increased metabolic stability and often higher biological activity. ebi.ac.uknih.gov

Furthermore, α-substituted serine derivatives are found in a number of natural products known for their pharmacological effects, including the anticancer drug Taxol (which contains phenylisoserine), and antibiotics like Myrocyn and Sphingofungin E. researchgate.net α-Methylserine itself has been used as a building block for synthesizing various pharmaceuticals and has been investigated for its potential to inhibit the growth of certain microorganisms. scielo.org.mx The enantioselective synthesis of (R)-(-)-α-Methylserine was pursued because it was identified as a potential inhibitor of the enzyme D-serine dehydratase. nih.gov

Contributions to Peptide and Protein Mimetic Chemistry

The study of peptides containing α-methylserine provides critical insights into protein structure and function. The steric bulk of the α-methyl group significantly influences the local conformation of the peptide backbone, making it a valuable tool for designing peptides with specific secondary structures and enhanced stability.

Investigations in Native Serine Peptide Assembly

The incorporation of α-methylserine (MeSer) into peptide sequences has profound effects on their conformational preferences, which has been a subject of detailed investigation. acs.orgnih.govacs.org Studies comparing peptides containing threonine (Thr) with analogous peptides where Thr is replaced by MeSer reveal significant differences in their resulting structures in aqueous solution. acs.orgnih.govacs.org

The introduction of the α-methyl group in a tripeptide sequence, for example, was found to induce folded conformations, specifically a β-turn, for a significant portion of the molecular population in solution. acs.orgacs.org This is in contrast to the more extended conformations adopted by the corresponding peptide without the α-methyl group. acs.orgacs.org Further studies on host-guest peptides showed that while (S)-α-MeSer did not promote significant helix formation in polar solvents, it did favor a helical conformation in less polar environments like chloroform (B151607) and in the solid state. nih.gov These findings highlight the critical role of the α-methyl group in directing peptide folding, making α-methylserine and its esters like this compound powerful tools for designing peptidomimetics with controlled, predictable three-dimensional structures. acs.orgacs.orgnih.gov

| Peptide System | Observed Conformational Effect of MeSer | Conditions | Reference |

|---|---|---|---|

| Tripeptide (Thr-Ala-Ala vs. MeSer-Ala-Ala) | Induces a mix of extended (70%) and β-turn (30%) conformations. | Aqueous solution | acs.orgnih.govacs.org |

| Glycosylated MeSer-containing peptide | Causes a high degree of backbone flexibility, in contrast to the folding induced by glycosylation in the Thr-peptide. | Aqueous solution | acs.orgnih.govacs.org |

| Host-guest peptide Ac-(Ala-X-Ala)₃-NH-PEGM | Promotes helical conformation. | Chloroform / Solid state | nih.gov |

| Host-guest peptide Ac-(Ala-X-Ala)₃-NH-PEGM | No significant helix-promoting effect observed. | Polar solvents (Water, Methanol) | nih.gov |

Precursors for Modified Amino Acid Residues in Peptidomimetics

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of peptidomimetic design. This strategy aims to develop peptide-like molecules with enhanced therapeutic properties, such as increased metabolic stability, improved receptor affinity and selectivity, and controlled conformational preferences. nih.govresearchgate.net α,α-Disubstituted amino acids, including derivatives of 2-methyl-L-serine, are of particular interest in this field. chim.it

The presence of a second substituent on the α-carbon, in this case a methyl group in addition to the side chain, significantly restricts the conformational freedom of the peptide backbone. This constraint can lock the peptide into a specific secondary structure, such as a β-turn or helical conformation, which may be crucial for biological activity. chim.it this compound provides a synthetically accessible entry point to introduce such a constrained residue into a peptide chain.

The hydroxyl group of the serine side chain in this compound offers a versatile point for further modification. This functionality can be used to introduce a variety of other chemical moieties, leading to a diverse range of modified amino acid residues. For example, the hydroxyl group can be glycosylated, phosphorylated, or used as a handle for the attachment of other functional groups, thereby expanding the chemical space of the resulting peptidomimetics.

The general synthetic utility of α,α-disubstituted amino acid esters in peptidomimetics is well-established. While specific research focusing solely on this compound is not extensively documented in publicly available literature, its application can be inferred from the broader context of α,α-disubstituted amino acid chemistry in peptide modification. The combination of conformational restriction and a modifiable side chain makes it a potentially powerful tool for the rational design of novel therapeutic agents.

Table 1: General Strategies for Incorporating α,α-Disubstituted Amino Acids into Peptidomimetics

| Strategy | Description | Potential Advantage |

| Conformational Constraint | The α,α-disubstitution restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone. | Induces specific secondary structures (e.g., helices, turns), enhances receptor binding affinity. |

| Increased Stability | The steric hindrance provided by the additional α-substituent can protect the adjacent peptide bonds from enzymatic degradation by proteases. | Improved in vivo half-life of the peptide-based drug. |

| Side Chain Modification | The functional group on the side chain (e.g., the hydroxyl group of the serine moiety) can be chemically modified. | Introduction of diverse functionalities to probe structure-activity relationships or improve pharmacokinetic properties. |

| Chiral Scaffolding | The inherent chirality of the amino acid provides a defined three-dimensional arrangement for the attached functional groups. | Enantioselective recognition by biological targets. |

Role in Automated Synthesis and High-Throughput Chemistry

The demand for large libraries of compounds for drug discovery has driven the development of automated synthesis and high-throughput chemistry techniques. Chiral α-amino aldehydes are valuable intermediates in organic synthesis, serving as precursors for a wide array of more complex chiral molecules. The automated synthesis of these aldehydes from readily available amino acid derivatives is therefore a significant area of research.

The conversion of an N-protected α-amino acid ester to its corresponding α-amino aldehyde typically involves the reduction of the ester functionality. A significant challenge in this transformation is the prevention of over-reduction to the alcohol and the avoidance of racemization of the stereogenic center, which is labile under both acidic and basic conditions. rsc.org

Automated synthesis platforms have been developed to perform such transformations in a controlled and high-throughput manner. While a specific automated synthesis protocol starting directly from this compound is not detailed in the literature, the general principles can be extrapolated from the automated synthesis of related compounds, such as Garner's aldehyde from methyl L-serinate.

A hypothetical automated synthesis of N-protected 2-methyl-L-serinal from this compound would likely involve the following key steps, which can be programmed into an automated synthesizer:

N-Protection: The amino group of this compound would first be protected with a suitable protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), to prevent unwanted side reactions. This step is crucial for directing the subsequent reduction.

Controlled Reduction: The protected amino ester would then be reduced to the aldehyde. A common method for this is the use of a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. The automated system would precisely control the stoichiometry of the reducing agent and the reaction temperature to minimize over-reduction. rsc.org

In-situ Quenching and Work-up: After the reduction is complete, the reaction would be quenched, and the product would be isolated through a series of automated liquid-liquid extractions and purifications.

The α-methyl group in this compound may offer an advantage in this process by potentially reducing the lability of the α-proton, thereby decreasing the risk of epimerization during the synthesis and work-up steps.

Table 2: Hypothetical Automated Synthesis Protocol for N-Boc-2-methyl-L-serinal

| Step | Reagents and Conditions | Purpose |

| 1. N-Protection | This compound, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Triethylamine, Tetrahydrofuran (B95107) (THF) | Protection of the amino group as a Boc-carbamate. |

| 2. Reduction | N-Boc-ethyl 2-methyl-L-serinate, Diisobutylaluminium hydride (DIBAL-H) in Toluene, -78 °C | Controlled reduction of the ethyl ester to the aldehyde. |

| 3. Quenching | Methanol (B129727), followed by Rochelle's salt solution | Decomposes the excess reducing agent and the aluminum complexes. |

| 4. Extraction | Ethyl acetate (B1210297), Water | Separation of the organic product from the aqueous phase. |

| 5. Purification | Automated flash chromatography | Isolation of the pure N-Boc-2-methyl-L-serinal. |

The development of robust automated methods for the synthesis of chiral aldehydes from α,α-disubstituted amino acid esters like this compound would significantly facilitate the high-throughput synthesis of novel and diverse chemical entities for screening in drug discovery programs.

Reactivity and Mechanistic Studies of Ethyl 2 Methyl L Serinate

Stereochemical Control and Selectivity in Reactions

The stereochemistry of ethyl 2-methyl-L-serinate plays a crucial role in directing the outcomes of its reactions. The inherent chirality of the molecule can influence the stereochemistry of newly formed chiral centers, a phenomenon known as chiral induction.

The presence of a stereocenter at the α-carbon in this compound can significantly influence the diastereoselectivity of reactions at adjacent positions. For instance, in reactions involving the formation of a new stereocenter at the β-carbon, the existing chirality can favor the formation of one diastereomer over the other. This is often rationalized by the formation of a more stable, less sterically hindered transition state.

While this compound itself is a single enantiomer (the L-form), its use as a chiral auxiliary or starting material is critical for achieving high enantioselectivity in asymmetric synthesis. For example, its derivatives can be used to synthesize enantiomerically pure compounds that are essential for the development of effective and safe drugs. lookchem.com The stereochemical integrity of the starting material is paramount, as racemization can lead to a loss of biological activity. smolecule.com

The amino and hydroxyl groups of this compound can be functionalized to introduce new chiral centers. The stereochemical outcome of these functionalization reactions is often dictated by the existing stereochemistry of the molecule. For instance, the chelation of a metal catalyst to the amino and hydroxyl groups can create a rigid scaffold that directs an incoming reagent to attack from a specific face of the molecule, thereby leading to high levels of chiral induction.

The synthesis of chiral γ-ketothiols and other sulfanyl (B85325) and sulfonyl derivatives from related systems has demonstrated high stereoselectivity. researchgate.net This suggests that similar functionalizations on this compound would also proceed with a high degree of stereochemical control. The choice of reagents and reaction conditions is critical in maximizing this control. smolecule.comyoutube.com

Elucidation of Reaction Mechanisms and Pathways

Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes.

This compound and its derivatives are valuable precursors for the synthesis of heterocyclic compounds such as oxazolines. These cyclization reactions often proceed via an initial activation of the hydroxyl group, followed by an intramolecular nucleophilic attack by the nitrogen atom of the amide. For example, intermediate secondary amides containing a methyl L-serinate fragment can be converted into 2-oxazolines by reaction with reagents like toluenesulfonyl chloride or thionyl chloride. researchgate.net

The mechanism of these cyclizations involves the formation of a transient intermediate, and the stereochemistry of the starting material directly influences the stereochemistry of the resulting cyclic product. Detailed mechanistic studies, often involving the isolation and characterization of intermediates, are crucial for understanding these transformations.

A study on the synthesis of oxazolines from serine derivatives utilized a molybdenum dioxide catalyst, highlighting the role of metal catalysts in facilitating such cyclizations. nih.gov The reaction proceeds through the formation of a metal complex, which activates the substrate and promotes the cyclization process.

| Reactant | Reagent | Product | Yield (%) | Reference |

| N-protected L-serinate | TsCl, Pyridine (B92270) | 2-Oxazoline derivative | - | researchgate.net |

| N-protected L-serinate | SOCl₂, NaHCO₃ | 2-Oxazoline derivative | - | researchgate.net |

| N-Adamantoyl-L-serinate | MoO₂(acac)₂ | Oxazoline (B21484) carboxylate | 89 | nih.gov |

This table presents data on the cyclization of serine derivatives to form oxazolines, which is a key reaction type for this compound.

The reactivity of the ester group is influenced by electronic and steric factors. The presence of the α-methyl group in this compound, for example, would be expected to sterically hinder the approach of a nucleophile to the ester carbonyl, potentially slowing down hydrolysis or transesterification reactions compared to its non-methylated counterpart, ethyl L-serinate.

Conformational Dynamics and Structure-Reactivity Relationships

The three-dimensional structure and conformational flexibility of this compound have a profound impact on its reactivity. Conformational analysis helps in understanding the relative stabilities of different spatial arrangements of the molecule's atoms and how these conformations influence the accessibility of reactive sites. libretexts.orgscribd.comlibretexts.org

The preferred conformation of this compound will seek to minimize steric strain between its bulky substituents, namely the ethyl ester group, the methyl group, and the hydroxymethyl group. libretexts.orglibretexts.org The molecule can adopt various staggered conformations by rotation around the Cα-Cβ and Cα-C(O) single bonds. The relative energies of these conformers are determined by gauche interactions and other steric repulsions. libretexts.org

The most stable conformation will likely have the largest groups positioned anti to each other. libretexts.org This conformational preference can dictate the stereochemical outcome of reactions by controlling the trajectory of an approaching reagent. For example, a reagent may preferentially attack from the less hindered face of the molecule, which is determined by the dominant conformation in solution. The relationship between conformation and reactivity is a fundamental principle in stereoselective synthesis. youtube.comlibretexts.org

| Compound | Interaction Type | Relative Stability | Reference |

| 2-Methylbutane | Gauche (Me/Me) | Less stable | libretexts.org |

| 2-Methylbutane | Anti (Me/Me) | More stable | libretexts.org |

| Butane | Gauche (Me/Me) | Less stable | libretexts.org |

| Butane | Anti (Me/Me) | More stable | libretexts.org |

This table illustrates the general principles of conformational analysis, showing how steric interactions affect the stability of different conformers. These principles are applicable to understanding the conformational preferences of this compound.

Impact of Cyclic Structures on Chemical Reactivity

The chemical reactivity of amino acid derivatives, including this compound, is profoundly influenced by their molecular architecture. Introducing cyclic constraints into the structure of a serine precursor is a key strategy for controlling stereochemical outcomes during synthesis. By incorporating the serine backbone into a rigid cyclic system, such as a bicyclic N,O-acetal, chemists can lock the molecule into a preferred conformation, thereby dictating the trajectory of subsequent reactions with high precision. nih.govunav.edu

The formation of chiral, five-membered cyclic N,O-acetal serine derivatives, particularly those fused into a bicyclic structure, has been shown to be a powerful tool for achieving outstanding diastereoselectivity in alkylation reactions. unav.edu These rigid scaffolds are created by reacting N-protected serine esters, like N-Boc-L-serine methyl ester, with reagents such as 2,2,3,3-tetramethoxybutane. unav.edu The resulting bicyclic compound possesses a conformationally restricted framework. This rigidity minimizes steric interference in a predictable manner and preorganizes the molecule for a stereospecific reaction. unav.eduacs.org

Research has demonstrated that the alkylation of potassium enolates derived from these bicyclic N,O-acetals proceeds with a high degree of diastereoselectivity, leading to the formation of α-alkyl α-amino acids with retention of configuration at the α-carbon. nih.govunav.edu This high fidelity is a direct consequence of the cyclic structure, which shields one face of the enolate intermediate, making it sterically inaccessible to the incoming electrophile. The alkylating agent is thus forced to approach from the less hindered face, resulting in a single, predictable stereoisomer. nih.gov The stability and defined conformation of these cyclic precursors overcome common challenges in amino acid chemistry, such as racemization and polymerization. unav.edu

Studies on other cyclic derivatives, such as cyclic acetals of serine hydroxylamine (B1172632) used in α-ketoacid–hydroxylamine (KAHA) ligations, further underscore the importance of the cyclic structure. thieme-connect.dethieme-connect.de In these cases, the cyclic nature of the monomer was found to be essential for the desired amide-forming reaction to proceed, with open-chain analogues failing to react under the same conditions. thieme-connect.dethieme-connect.de This highlights a general principle: cyclic constraints serve to reduce the molecule's conformational entropy, effectively lowering the activation energy for a desired reaction pathway while raising it for undesired side reactions. acs.org

Pyramidalization Effects in Serine Enolates

The exceptional stereocontrol observed in the alkylation of cyclic serine derivatives is explained by a fascinating and atypical mechanistic feature: the formation of a highly pyramidalized enolate intermediate. nih.govunav.edu Typically, enolates are considered to be sp²-hybridized at the α-carbon, resulting in a planar, achiral structure that would lead to racemization or epimerization upon reaction with an electrophile. masterorganicchemistry.comlibretexts.org However, in the case of bicyclic N,O-acetal serine derivatives, the conformational restraints imposed by the fused ring system force the enolate to adopt a stable, chiral, non-planar geometry. unav.eduacs.org

Theoretical studies, including density functional theory (DFT) calculations, provide strong evidence for this phenomenon. nih.govunav.edu The enolate intermediate formed from these bicyclic precursors exhibits a significant degree of pyramidalization at the carbanionic center. unav.edu This is quantified by the out-of-plane angle (α), which measures the deviation from planarity. Calculated values for this angle are substantial, reported to be around 29-32°, confirming a distinct sp³-like character for the α-carbon. unav.edunih.govresearchgate.net This pyramidalization makes the nitrogen atom (N3) formally chiral and is a consequence of minimizing stereoelectronic repulsions within the rigid bicyclic system. acs.org

The crucial consequence of this pyramidal geometry is the retention of stereochemical information during the reaction. The enolate itself is chiral. For alkylation to occur on the opposite face, the enolate would first have to undergo pyramidal inversion to its epimer. unav.edunih.gov However, calculations have shown that the energy barrier for this inversion is significantly higher than the barrier for the alkylation reaction itself. unav.eduacs.org Therefore, the enolate is effectively "trapped" in one pyramidal form, and the alkylation proceeds with high fidelity and retention of the original configuration before the enolate can invert. unav.edunih.gov

The table below summarizes key findings from a theoretical study on the diastereoselective alkylation of a bicyclic serine derivative, highlighting the stereochemical outcome.

| Entry | Electrophile (R-X) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|

| 1 | MeI | 5a | >20:1 | 95 |

| 2 | EtI | 5b | >20:1 | 75 |

| 3 | Allyl-Br | 5c | >20:1 | 70 |

| 4 | Bn-Br | 5d | >20:1 | 70 |

Data adapted from theoretical studies on the alkylation of a bicyclic N,O-acetal serine derivative, demonstrating high diastereoselectivity with retention of configuration. unav.edu

The structural parameters of the enolate further confirm its non-planar nature. The high calculated values of the out-of-plane angle (α) provide direct evidence for the retention of configuration at the stereocenter after deprotonation. unav.edu

| Species | Description | Calculated Out-of-Plane Angle (α) |

|---|---|---|

| Serine-derived enolate | Enolate of bicyclic N,O-acetal | ~29° |

| Isoserine-derived enolate | Enolate of bicyclic N,O-acetal | ~32° |

Data from theoretical calculations illustrating the significant pyramidalization of enolates derived from cyclic serine and isoserine precursors. unav.edunih.gov

This pyramidalization effect is a powerful demonstration of how constraining a molecule within a cyclic framework can fundamentally alter the geometry and reactivity of its intermediates, enabling levels of stereocontrol that are difficult to achieve in more flexible, open-chain systems. nih.govacs.org

Theoretical and Computational Investigations of Ethyl 2 Methyl L Serinate

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei within a molecule. unipd.it These first-principles approaches allow for the prediction of a wide range of molecular properties with high accuracy. unipd.it

Electronic Structure Characterization from First Principles

First-principles calculations, such as those based on Density Functional Theory (DFT) or Hartree-Fock (HF) methods, are fundamental to understanding the electronic landscape of Ethyl 2-methyl-L-serinate. unipd.itscirp.org These calculations can determine the optimized molecular geometry by finding the minimum energy arrangement of atoms. mdpi.com

Key aspects of the electronic structure that are characterized include:

Electron Distribution and Charge: The analysis of atomic charges reveals the polarity of the molecule. In this compound, the electronegative oxygen and nitrogen atoms will draw electron density, creating partial negative charges, while the carbon and hydrogen atoms will bear partial positive charges. This charge distribution is critical for intermolecular interactions.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP) Surface: The ESP surface maps the electrostatic potential onto the electron density surface of the molecule. mdpi.com It provides a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the most negative potential would be localized around the carbonyl oxygen and the hydroxyl group, indicating these as likely sites for hydrogen bonding. mdpi.com

Potential Energy Surface Analysis for Reaction Dynamics

A Potential Energy Surface (PES) is a conceptual and mathematical tool that describes the energy of a molecule or a system of molecules as a function of its geometry. libretexts.orgaps.org For a chemical reaction, the PES maps out the energy changes as reactants are converted into products, passing through a high-energy transition state. libretexts.org

For this compound, PES analysis is crucial for understanding its reactivity, such as in hydrolysis or condensation reactions. The key features of a PES include:

Stationary Points: These are points where the force on the atoms is zero, corresponding to energy minima (reactants, products, intermediates) and saddle points (transition states). researchgate.net

Reaction Pathways: The minimum energy path connecting reactants to products via a transition state is known as the intrinsic reaction coordinate (IRC). researchgate.net Analyzing the PES helps identify the most favorable reaction pathways.

Activation Energy: The energy difference between the reactants and the transition state is the activation barrier, which determines the reaction rate. mdpi.com Substituents, such as the 2-methyl group in this compound, can significantly alter the PES by sterically hindering or electronically stabilizing the transition state, thereby changing the activation energy compared to unsubstituted serine esters. researchgate.net

Direct dynamics simulations, where the forces are calculated "on-the-fly" using quantum chemistry, can trace reaction trajectories on the PES, providing a deeper atomistic understanding of the reaction mechanism beyond the static picture of the IRC. researchgate.net

Energetics of Stereoisomeric Transformations

This compound possesses two chiral centers (at C2 and the L-serine's α-carbon), meaning multiple stereoisomers are possible. Quantum mechanics calculations are used to determine the relative thermodynamic stability of these different diastereomers. acs.org By optimizing the geometry of each stereoisomer and calculating its Gibbs free energy, a predicted equilibrium distribution can be established. acs.org

For instance, in studies of similar chiral bicyclic derivatives of serine, computational methods have been used to rationalize the experimental product distribution by calculating the relative free energies and populations of all possible stereoisomers. acs.orgunav.edu The delicate balance of steric interactions often controls the thermodynamic stability. acs.org

Table 1: Illustrative Relative Free Energies and Populations for Stereoisomers of a Chiral Serine Derivative (Note: This table is based on data for a related bicyclic isoserine derivative to illustrate the principle, as specific data for this compound is not available. The values demonstrate how computational chemistry can predict the relative stability of different stereoisomers.)

| Stereoisomer | Calculated Relative Free Energy (ΔG in kcal/mol) | Predicted Population at 115 °C (%) |

|---|---|---|

| Isomer I | 0.00 | 73.5 |

| Isomer II | +2.18 | 3.5 |

| Isomer III | +0.25 | 22.0 |

| Isomer IV | +2.98 | 1.0 |

This data is adapted from a study on bicyclic isoserine derivatives to illustrate the computational approach to stereoisomer energetics. acs.org

These calculations are vital for designing stereoselective syntheses, where controlling the formation of a specific desired stereoisomer is the primary goal.

Molecular Modeling and Simulation Approaches

While quantum mechanics provides detailed electronic information, it is computationally expensive. Molecular modeling and simulation use classical mechanics (force fields) to study larger systems or longer timescales, which is essential for investigating condensed-phase properties like crystal packing and solvation. google.com

Computational Crystal Structure Prediction for Serinate Derivatives

Crystal Structure Prediction (CSP) aims to find the most stable packing arrangement of molecules in a crystal lattice, starting only from the molecular diagram. google.comwikipedia.org This is a significant challenge, especially for flexible organic molecules, because many different packing arrangements (polymorphs) can exist within a very small energy range (a few kJ/mol). wikipedia.org

The CSP process typically involves:

Generating Crystal Packings: A vast number of plausible crystal structures are generated using algorithms that explore different space groups and molecular orientations. google.com

Lattice Energy Minimization: The energy of each generated structure is calculated and minimized using a force field, which models the intermolecular interactions (e.g., van der Waals and electrostatic forces). nih.govacs.org

Ranking by Stability: The minimized structures are ranked by their calculated lattice energies to create a crystal energy landscape. ucl.ac.uk More accurate quantum mechanical methods may be used to refine the energies of the most promising low-energy structures. google.com

For serinate derivatives, CSP can predict likely polymorphs and provide insight into the hydrogen-bonding networks and other intermolecular interactions that govern the crystal packing. This is important in fields like pharmaceuticals, where different polymorphs can have different physical properties.

Simulation of Solvation Behavior in Reaction Media

The behavior of a molecule in a solvent is critical to its reactivity and properties. Molecular Dynamics (MD) simulations are widely used to model the explicit interactions between a solute (like this compound) and the surrounding solvent molecules over time. nih.govresearchgate.net

These simulations can reveal:

Solvation Shell Structure: How solvent molecules (e.g., water, ethanol) arrange themselves around the solute's functional groups.

Solvation Free Energy: The free energy change associated with transferring a molecule from the gas phase into a solvent. This is a key measure of solubility. acs.orgnih.gov Expanded ensemble methods and other techniques are used to calculate these values efficiently. acs.org

Dynamics: How the solute and solvent molecules move and interact. For example, simulations can track the residence time of water molecules near the solute's hydrophilic groups. nih.gov

Continuum solvation models, such as the Polarizable Continuum Model (PCM), offer a less computationally intensive alternative by treating the solvent as a continuous medium with a defined dielectric constant. scirp.org These models are often combined with quantum chemical calculations to estimate the effect of a solvent on conformational energies and reaction barriers. scirp.org Studies on amino acids have shown that solvation generally stabilizes conformations and reduces the energy differences between them compared to the gas phase. scirp.org

Table 2: Representative Calculated Solvation Free Energies for Amino Acid Analogs in Water (Note: This table illustrates the type of data obtained from solvation simulations for molecules analogous to the side chains of amino acids. It highlights the ability of computational methods to predict how different chemical functionalities interact with a solvent.)

| Amino Acid Analog | Functional Group | Calculated Residual Chemical Potential (kcal/mol) |

|---|---|---|

| Methane | Alanine side chain | 2.0 |

| Propane | Valine side chain | 2.1 |

| Methanol (B129727) | Serine side chain | -5.1 |

| Acetic Acid | Aspartic Acid side chain | -10.5 |

| Methyl Acetate (B1210297) | Ester functionality | -4.23 |

This data is compiled from studies on amino acid analogs and organic compounds to demonstrate the outputs of solvation free energy calculations. acs.orgnih.gov

Computational Design of Chiral Resolution Processes

The separation of enantiomers, a critical process in the pharmaceutical and chemical industries, can be guided and optimized through computational design. mdpi.com Chiral resolution via diastereomeric crystallization is a common technique where a racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomeric salts, which ideally have different physical properties, such as solubility, allowing for their separation. acs.orgresearchgate.net

Computational methods are instrumental in screening for the most effective resolving agents and conditions, thereby reducing the experimental effort. The primary approach involves predicting the crystal structures of the diastereomeric salt pairs and calculating their lattice energies. researchgate.net A significant difference in the lattice energies of the two diastereomers often correlates with a successful resolution, as the less soluble diastereomer (with the more stable crystal lattice) will preferentially crystallize. researchgate.net

For the chiral resolution of (±)-ethyl 2-methyl-serinate, a computational workflow would involve:

Selection of Resolving Agents: A database of commercially available, enantiopure resolving agents (e.g., tartaric acid derivatives, mandelic acid, or chiral amines) is selected. acs.orgresearchgate.net

Conformational Analysis: The low-energy conformations of the this compound cation and the ethyl 2-methyl-D-serinate cation, along with the chiral resolving agent anion, are determined using quantum chemical methods.

Crystal Structure Prediction (CSP): Sophisticated CSP algorithms are used to generate a multitude of plausible crystal structures for the two possible diastereomeric salts: [this compound]•[resolving agent] and [ethyl 2-methyl-D-serinate]•[resolving agent]. researchgate.net

Lattice Energy Calculation: The lattice energy for each predicted stable crystal structure is calculated with high accuracy. This calculation considers intermolecular forces such as hydrogen bonding, van der Waals interactions, and electrostatic interactions that govern molecular packing in the crystal. researchgate.net

The difference in the calculated lattice energies (ΔE_lattice) between the most stable predicted structures of the diastereomeric pair provides a quantitative measure to predict resolution efficiency. researchgate.net A larger ΔE_lattice suggests a higher probability of successful separation.

Table 1: Hypothetical Lattice Energy Calculations for the Diastereomeric Salts of Ethyl 2-methyl-serinate with (R)-Mandelic Acid as a Resolving Agent

| Diastereomeric Salt | Most Stable Predicted Space Group | Calculated Lattice Energy (kJ/mol) |

| [this compound]•[(R)-Mandelate] | P2₁ | -250.4 |

| [Ethyl 2-methyl-D-serinate]•[(R)-Mandelate] | P2₁2₁2₁ | -242.1 |

| ΔE_lattice | 8.3 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Theoretical Chemistry Methodologies

Application of Density Functional Theory (DFT) in Serinate Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. als-journal.comwiley.com DFT methods are valued for their balance of computational cost and accuracy, making them suitable for a wide range of chemical systems, from small molecules to large biomolecular complexes. mdpi.com In the context of serinate esters, DFT is employed to study molecular geometry, vibrational frequencies, reaction mechanisms, and electronic properties. doi.org

A typical DFT study of this compound would begin with a geometry optimization. Using a specific functional (e.g., B3LYP or PBE0) and basis set (e.g., 6-311++G(d,p)), the calculation finds the minimum energy conformation of the molecule. als-journal.commdpi.com The accuracy of these optimized geometries is often very high, with calculated bond lengths and angles showing excellent agreement with experimental data where available. als-journal.com

Following optimization, a frequency calculation is typically performed to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to compute theoretical infrared (IR) spectra. als-journal.com Furthermore, DFT can be used to model reaction pathways. For instance, in a study of a reaction involving methyl L-serinate, DFT was used to calculate the energies of reactants, transition states, and products to elucidate the reaction mechanism and diastereoselectivity. doi.org

Table 2: Selected DFT-Calculated vs. Experimental Geometrical Parameters for a Serinate Analog

| Parameter | Bond/Angle | DFT Calculated Value (B3LYP/6-31G(d)) | Experimental Value (Hypothetical) |

| Bond Length | C=O | 1.21 Å | 1.20 Å |

| Bond Length | C-O (Ester) | 1.34 Å | 1.33 Å |

| Bond Angle | O-C-C | 109.8° | 110.2° |

| Dihedral Angle | H-O-C-C | 178.5° | 179.1° |

Note: The DFT values are based on typical results for similar molecules; experimental values are hypothetical for comparison.

Analytical Methodologies for Structural Elucidation and Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled.

¹H NMR and ¹³C NMR for Structural Assignment

One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, are the foundational steps in structural elucidation. They provide information on the different chemical environments of the hydrogen and carbon atoms within the molecule.

For Ethyl 2-methyl-L-serinate, the ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The integration value of each signal corresponds to the number of protons it represents, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ethyl -CH₃ | ~1.2-1.3 | Triplet (t) | 3H |

| C2 -CH₃ | ~1.4-1.5 | Singlet (s) | 3H |

| -NH₂ | Variable (broad singlet) | Singlet (s) | 2H |

| C3 -CH₂- | ~3.7-3.9 | Singlet (or AB quartet) | 2H |

| Ethyl -CH₂- | ~4.1-4.3 | Quartet (q) | 2H |

Similarly, the ¹³C NMR spectrum reveals each unique carbon atom in the molecule. Since ¹³C has a low natural abundance, proton decoupling is typically used, resulting in a spectrum where each signal appears as a singlet.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl -CH₃ | ~14 |

| C2 -CH₃ | ~22-25 |

| C2 (quaternary) | ~60-65 |

| Ethyl -CH₂- | ~62-64 |

| C3 (-CH₂OH) | ~68-72 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments provide correlation data that reveal how different atoms are connected within the molecular structure, overcoming the limitations of 1D spectra.

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, the primary correlation would be a cross-peak connecting the ethyl group's -CH₂- quartet and -CH₃ triplet, confirming the ethyl ester fragment. libretexts.orgoxinst.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbon atoms to which they are directly attached (a one-bond correlation). It allows for the definitive assignment of protonated carbons by linking the ¹H and ¹³C data. For example, the proton signal at ~4.2 ppm would show a cross-peak to the carbon signal at ~63 ppm, assigning both to the ethyl -CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for assembling the complete molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. libretexts.orgcolumbia.edu This technique is particularly useful for identifying quaternary carbons. Key expected correlations for this compound would include:

The C2-CH₃ protons (~1.4 ppm) correlating to the C1 (carbonyl), C2 (quaternary), and C3 carbons.

The ethyl -CH₂- protons (~4.2 ppm) correlating to the C1 (carbonyl) carbon.

The C3 -CH₂- protons (~3.8 ppm) correlating to the C2 (quaternary) carbon.

Table 3: Predicted Key HMBC Correlations for this compound

| Proton (¹H) | Correlated Carbon (¹³C) | Number of Bonds |

|---|---|---|

| Ethyl -CH₃ | Ethyl -CH₂- | 2 |

| Ethyl -CH₂- | C1 (C=O), Ethyl -CH₃ | 2, 2 |

| C2 -CH₃ | C1 (C=O), C2, C3 | 2, 1 (suppressed), 2 |

Solution State Conformational Analysis

NMR spectroscopy can provide valuable insights into the three-dimensional structure and preferred conformations of a molecule in solution. auremn.org.br This analysis often involves the study of three-bond coupling constants (³J) and the Nuclear Overhauser Effect (NOE).

For a flexible molecule like this compound, conformational preferences, particularly rotation around the C2-C3 bond, can be investigated. The magnitude of the coupling constants between protons on adjacent carbons can be related to the dihedral angle between them via the Karplus equation. Furthermore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can detect through-space correlations between protons that are close to each other, regardless of their bonding connectivity. Analysis of NOE correlations between the C2-methyl protons and the C3-methylene protons could help to elucidate the dominant rotameric populations in the solution state. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, measures m/z values with extremely high accuracy (typically to within 5 parts per million, ppm). rsc.org This precision allows for the unambiguous determination of a molecule's elemental formula.

For this compound, the molecular formula is C₆H₁₃NO₃. HRMS would typically analyze the protonated molecule, [M+H]⁺. The calculated exact mass for this ion can be compared to the experimentally observed mass to confirm the formula.

Table 4: HRMS Data for this compound

| Ion Formula | Ion Type | Calculated Exact Mass (Da) |

|---|

An experimental mass value that matches this calculated value to within 0.0007 Da (5 ppm) would provide strong evidence for the elemental composition C₆H₁₃NO₃, thereby confirming the molecular formula of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for analyzing thermally labile and polar molecules like this compound. It allows for the determination of molecular weight and provides structural information through fragmentation analysis, typically by detecting protonated molecules [M+H]⁺.

In the analysis of N-methylated amino acids and their esters, ESI combined with tandem mass spectrometry (MS/MS) is particularly informative. nih.gov The fragmentation of the protonated molecular ion [M+H]⁺ of N-methyl amino acids characteristically yields specific product ions. A common fragmentation pathway involves the neutral loss of water and carbon monoxide, leading to the formation of a corresponding immonium ion. nih.gov Other significant fragment ions may arise from the loss of the side chain or other functional groups, providing clear, structure-indicative patterns. nih.gov For this compound, the fragmentation would be expected to produce ions that reveal the presence of the N-methyl group, the ethyl ester, and the hydroxymethyl side chain. The differentiation between isomeric and isobaric compounds is readily achievable through their distinct MS/MS spectra. nih.gov

Table 1: Predicted ESI-MS/MS Fragmentation for Protonated this compound

| Precursor Ion [M+H]⁺ | Predicted Fragment Ion | Neutral Loss | Description |

| [C₆H₁₃NO₃+H]⁺ | Immonium Ion | H₂O + CO | Loss of water and carbon monoxide is a characteristic fragmentation for amino acids. |

| [M+H - C₂H₅OH]⁺ | Ion of [M+H - 46] | Ethanol (B145695) | Loss of the ethyl alcohol moiety from the ester group. |

| [M+H - H₂O]⁺ | Ion of [M+H - 18] | Water | Loss of water from the hydroxyl group in the side chain. |

| [M+H - CH₂O]⁺ | Ion of [M+H - 30] | Formaldehyde | Cleavage of the hydroxymethyl side chain. |

This table is based on general fragmentation patterns of amino acids and their derivatives. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. However, amino acids and their esters, including this compound, are generally polar, non-volatile, and thermally unstable, making them unsuitable for direct GC-MS analysis. researchgate.netnih.gov Therefore, a chemical derivatization step is essential to convert them into volatile and thermally stable analogs. researchgate.netsigmaaldrich.com

Common derivatization strategies for amino acids for GC-MS analysis include:

Two-Step Esterification and Acylation: This widely used method first involves esterification of the carboxyl group, for instance, by heating with 2 M HCl in an alcohol like methanol (B129727). researchgate.netmdpi.com This is followed by acylation of the amino and hydroxyl groups using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.govmdpi.com The resulting derivatives, such as methyl ester-pentafluoropropionyl derivatives, are volatile, stable, and readily analyzed by GC-MS. mdpi.com